
Dimethyl oxalate
Overview
Description
Dimethyl oxalate is an organic compound with the chemical formula (CO₂CH₃)₂ or (CH₃)₂C₂O₄. It is the dimethyl ester of oxalic acid and appears as a colorless or white solid that is soluble in water . This compound is primarily used in organic synthesis and as a plasticizer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl oxalate can be synthesized through the esterification of oxalic acid with methanol using sulfuric acid as a catalyst . The reaction proceeds as follows:
H₂C₂O₄+2CH₃OH→(CO₂CH₃)₂+H₂O
Industrial Production Methods: One of the industrial methods for producing this compound involves oxidative carbonylation. This method uses carbon monoxide and methanol in the presence of a palladium catalyst. The reaction occurs in the vapor phase at atmospheric pressure and temperatures between 80-120°C . The overall reaction can be summarized as:
2CH₃OH+2CO+O₂→(CO₂CH₃)₂+H₂O
Chemical Reactions Analysis
Types of Reactions: Dimethyl oxalate undergoes various chemical reactions, including:
Condensation Reactions: It reacts with diamines to form cyclic diamides.
Hydrogenation: this compound can be hydrogenated to produce ethylene glycol.
Common Reagents and Conditions:
Condensation Reactions: Typically involve diamines and are conducted under mild conditions.
Hydrogenation: Requires a catalyst such as palladium or copper and is performed under hydrogen gas at elevated temperatures.
Major Products:
Quinoxalinedione: Formed from the condensation with o-phenylenediamine.
Ethylene Glycol: Produced through hydrogenation.
Scientific Research Applications
Pharmaceutical Applications
Dimethyl oxalate plays a critical role in the pharmaceutical industry, primarily as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its applications include:
- Synthesis of Integrase Inhibitors : DMO is increasingly used in the production of integrase inhibitor drugs, which are vital for treating HIV infections. The demand for these medications has significantly boosted the consumption of this compound in recent years .
- Production of Ethylene Glycol : Through catalytic hydrogenation, this compound can be converted into ethylene glycol with high yields (up to 94.7%). This process not only provides a valuable chemical but also utilizes DMO effectively as a feedstock .
- Methylating Agent : DMO serves as a less toxic alternative to traditional methylating agents like methyl iodide, making it suitable for various chemical reactions in drug synthesis .
Agrochemical Applications
The agrochemical sector is another significant market for this compound. Its applications include:
- Manufacture of Pesticides and Herbicides : DMO is utilized in the synthesis of insecticides, herbicides, and fungicides, contributing to increased agricultural productivity. The growing global population and subsequent demand for food have led to a rise in agrochemical production .
- Incremental Market Growth : The agrochemical segment is expected to create substantial market opportunities, with projections indicating an incremental dollar opportunity of approximately $61.9 million from 2022 to 2032 .
Energy Production
This compound is being explored for its potential applications in energy systems:
- Direct Oxidation Fuel Cells : DMO is investigated as an alternative fuel in direct oxidation fuel cells. Its unique properties enhance cell efficiency and offer cost savings, making it a promising candidate for future energy solutions .
- Electrolytes in Lithium Batteries : Research indicates that this compound can be employed as an electrolyte in lithium batteries due to its favorable chemical characteristics .
Chemical Synthesis
This compound acts as an important reagent in various chemical syntheses:
- Condensation Reactions : It participates in diverse condensation reactions, producing compounds like cyclic diamides and diketones that are precursors to other valuable chemicals .
- Decarbonylation Processes : DMO can be transformed into dimethyl carbonate through decarbonylation reactions, further expanding its utility in organic synthesis .
Case Study 1: this compound-Induced Nephropathy
A notable case study highlighted two patients who developed oxalate nephropathy due to prolonged exposure to this compound while repairing chemical equipment. Symptoms included nausea and vomiting, leading to renal complications confirmed through biopsy. This underscores the importance of monitoring exposure levels and implementing safety measures when handling DMO .
Case Study 2: Ethylene Glycol Production
A study on the production of ethylene glycol from this compound demonstrated a highly efficient process using Cu/SiO₂ catalysts. This method not only maximizes yield but also reduces reliance on traditional petroleum-based feedstocks, showcasing DMO's role in sustainable chemical processes .
Summary Table of Applications
Application Area | Specific Uses | Market Growth Potential |
---|---|---|
Pharmaceuticals | API synthesis, integrase inhibitors | CAGR of 5.4% |
Agrochemicals | Pesticides, herbicides | Incremental opportunity of $61.9 million |
Energy Production | Fuel cells, lithium battery electrolytes | Emerging field |
Chemical Synthesis | Condensation reactions | Diverse applications |
Mechanism of Action
The mechanism of action of dimethyl oxalate involves its reactivity with various nucleophiles and electrophiles. For instance, in the oxidative carbonylation process, the reaction proceeds via the formation of intermediates such as methyl nitrite and dinitrogen trioxide, which then react with carbon monoxide to form this compound . The palladium catalyst facilitates the coupling of these intermediates, leading to the final product .
Comparison with Similar Compounds
Diethyl Oxalate: Similar to dimethyl oxalate but with ethyl groups instead of methyl groups.
Diphenyl Oxalate: Contains phenyl groups instead of methyl groups.
Comparison:
This compound stands out due to its versatility in various chemical reactions and its wide range of applications in different fields, making it a valuable compound in both research and industry.
Biological Activity
Dimethyl oxalate (DMO), a colorless and flammable liquid, is primarily used in organic synthesis and as a solvent. Its biological activities, particularly its toxicological implications, have garnered attention due to its potential to induce various health effects, especially on the kidneys. This article explores the biological activity of this compound, focusing on its toxicity, mechanisms of action, and relevant case studies.
This compound is an ester derived from oxalic acid. Upon exposure, DMO is rapidly metabolized in the body to form oxalate ions, which can lead to significant physiological effects. The metabolic pathway involves hydrolysis into methanol and oxalic acid, where the latter can chelate calcium ions in the body. This chelation disrupts calcium homeostasis, potentially leading to conditions such as nephrotoxicity and renal failure .
Nephrotoxicity
One of the most critical biological activities of this compound is its nephrotoxic potential. Several studies have documented cases of acute kidney injury (AKI) resulting from DMO exposure. The mechanism involves the deposition of calcium oxalate crystals in renal tubules, leading to obstruction and subsequent renal damage.
Case Study Overview:
- Case 1: A 30-year-old male presented with nausea and vomiting after prolonged exposure to DMO while repairing chemical equipment. Renal biopsy revealed moderate acute injury with oxalate crystal deposits in the tubules .
- Case 2: Another case involved a 33-year-old male who developed AKI after similar exposure. His treatment included hemodialysis and corticosteroids, which improved his renal function over time .
Clinical Features and Management
The clinical features associated with this compound exposure typically include:
- Symptoms: Nausea, vomiting, abdominal pain, and signs of acute kidney injury.
- Diagnosis: Diagnosis often involves urine analysis showing elevated oxalate levels and imaging studies revealing renal obstruction due to crystal deposits.
- Management: Treatment strategies include supportive care, hemodialysis for severe cases, and corticosteroids to reduce inflammation .
The nephrotoxic effects of this compound are attributed to several mechanisms:
- Calcium Chelation: DMO-derived oxalate ions bind calcium, leading to decreased bioavailability of this essential mineral.
- Crystal Formation: High levels of oxalate promote the formation of calcium oxalate crystals within renal tubules, causing obstruction and tissue damage.
- Inflammatory Response: The presence of crystals can trigger inflammatory pathways that exacerbate kidney injury through apoptosis and tubular obstruction .
Research Findings
Recent research has highlighted the need for greater awareness regarding this compound's toxicity. A systematic review indicated that exposure levels commonly encountered in industrial settings could lead to significant health risks if not adequately managed.
Q & A
Basic Research Questions
Q. What are the common thermodynamic methods to evaluate the feasibility of DMO transesterification reactions?
Thermodynamic analysis of DMO transesterification (e.g., with ethanol to synthesize diethyl oxalate) involves calculating enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) using group contribution methods (Benson and Joback) and Watson’s formula. These parameters are derived at temperatures ranging from 323–368 K under atmospheric pressure. Experimental validation of equilibrium constants (K) and conversion rates (e.g., DMO conversion <1% error) confirms the reliability of these models. Catalytic distillation simulations further optimize conditions (e.g., molar ratio EtOH:DMO >2.10) to achieve >99.9% product purity .
Q. How are Cu-based catalysts synthesized and characterized for DMO hydrogenation to methyl glycolate (MG)?
Cu/SiO₂ catalysts are prepared via sol-gel methods, where copper precursors are co-gelled with silica supports. Key characterization techniques include:
- Surface Acidity-Basicity : NH₃/CO₂-TPD to assess active sites.
- Metal Dispersion : H₂ chemisorption or N₂O titration.
- Structural Analysis : XRD for Cu crystallite size, TEM for morphology. Optimal Cu loading (e.g., 20–40 wt%) and calcination temperatures (300–500°C) maximize MG selectivity by balancing Cu⁰/Cu⁺ active sites .
Q. What experimental protocols ensure reproducibility in DMO hydrogenation studies?
- Reactor Setup : Fixed-bed reactors with precise temperature control (150–250°C) and H₂ pressure (1–5 MPa).
- Feed Composition : DMO dissolved in methanol (1:10 molar ratio).
- Catalyst Activation : In-situ reduction in H₂ flow at 300°C for 4 hr.
- Data Reporting : Include time-on-stream (TOS) profiles, mass balances, and statistical error margins (±3%) .
Advanced Research Questions
Q. How do structural modifications of Cu-based catalysts resolve contradictions in DMO hydrogenation selectivity?
Discrepancies in MG vs. ethylene glycol (EG) selectivity arise from variations in Cu valence states (Cu⁰ vs. Cu⁺) and support interactions (e.g., SiO₂ vs. Al₂O₃). For example:
- Acid-Base Promoters : Adding CeO₂ enhances Cu⁺ sites, favoring MG (selectivity >90%) by stabilizing CH₃OCO intermediates.
- Bimetallic Systems : Ag-Cu/SBA-15 improves stability by suppressing sintering and coke formation. Microkinetic modeling and DFT studies identify rate-determining steps (e.g., H₂ dissociation on Cu⁰) to guide catalyst design .
Q. What methodologies address deactivation mechanisms in DMO hydrogenation catalysts?
Common deactivation pathways include:
- Sintering : Mitigated by doping with ZrO₂ or using mesoporous SiO₂ supports.
- Coke Formation : Reduced via H₂ co-feeding or oxidative regeneration (O₂/N₂ at 400°C).
- Poisoning : Sulfur impurities blocked by pre-treatment with ZnO adsorbents. Accelerated aging tests (e.g., 100 hr TOS) combined with post-mortem XPS/TEM reveal dominant degradation modes .
Q. How can reaction networks for DMO hydrogenation be validated using isotopic labeling and in-situ spectroscopy?
- Isotopic Tracers : ¹³C-DMO tracks carbon pathways (e.g., MG vs. EG formation).
- In-situ DRIFTS : Identifies adsorbed intermediates (*OCH₃, *HCOO⁻) on catalyst surfaces.
- SSITKA (Steady-State Isotopic Transient Kinetics) : Quantifies surface residence times of intermediates. These methods resolve ambiguities in proposed mechanisms (e.g., Langmuir-Hinshelwood vs. Eley-Rideal) .
Q. Data Analysis & Reporting Guidelines
Q. How should researchers handle conflicting data in DMO reaction equilibrium studies?
- Error Propagation Analysis : Quantify uncertainties in ΔG calculations due to group contribution approximations.
- Sensitivity Testing : Vary input parameters (e.g., temperature ±5 K) to assess robustness.
- Cross-Validation : Compare experimental K values (e.g., 353 K) with ASPEN simulations. Discrepancies >5% warrant re-evaluation of thermodynamic models or experimental setups .
Q. What statistical frameworks are recommended for analyzing catalytic performance datasets?
- ANOVA : Tests significance of variables (e.g., Cu loading, temperature).
- PCA (Principal Component Analysis) : Identifies correlations between catalyst properties (e.g., acidity, Cu dispersion) and activity.
- Machine Learning : Predicts optimal catalyst compositions using descriptor-based models (e.g., d-band center for metal alloys) .
Q. Ethical & Reproducibility Considerations
Q. How can non-dialyzable raw datasets from DMO studies be ethically shared?
Large datasets (e.g., GC-MS chromatograms, XRD patterns) should be deposited in repositories like Zenodo or Figshare with CC-BY licenses. Metadata must include instrument parameters (e.g., column type for GC) to ensure reproducibility .
Q. What peer-review criteria ensure methodological rigor in DMO research?
- Replicability : Detailed experimental procedures (e.g., catalyst synthesis steps, reactor configurations).
- Transparency : Full disclosure of negative results (e.g., failed catalyst formulations).
- Conflict Resolution : Address reviewer concerns about data outliers via additional control experiments .
Properties
IUPAC Name |
dimethyl oxalate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c1-7-3(5)4(6)8-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMVENUNSWAXEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(CH3)2C2O4, C4H6O4 | |
Record name | dimethyl oxalate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dimethyl_oxalate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060287 | |
Record name | Ethanedioic acid, dimethyl ester | |
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Molecular Weight |
118.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] White crystalline aggregates; [MSDSonline] | |
Record name | Methyl oxalate | |
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Vapor Pressure |
1.14 [mmHg] | |
Record name | Methyl oxalate | |
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CAS No. |
553-90-2 | |
Record name | Dimethyl oxalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=553-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl oxalate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553902 | |
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Record name | Dimethyl oxalate | |
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Record name | Ethanedioic acid, 1,2-dimethyl ester | |
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Record name | Ethanedioic acid, dimethyl ester | |
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Record name | Dimethyl oxalate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.231 | |
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Record name | DIMETHYL OXALATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ3Q79344S | |
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Retrosynthesis Analysis
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